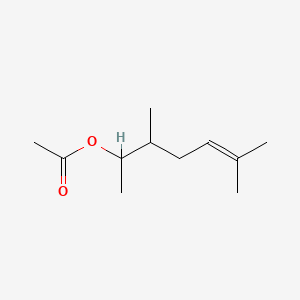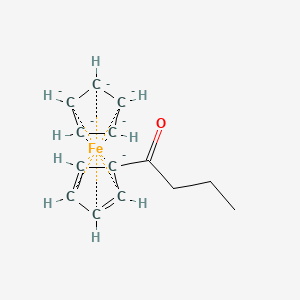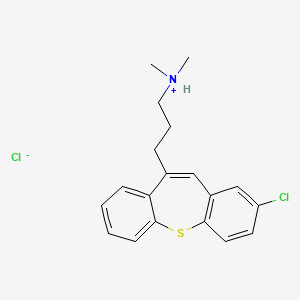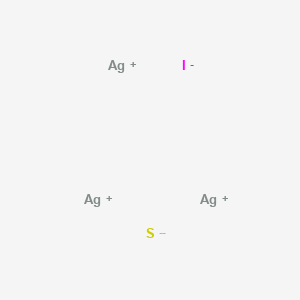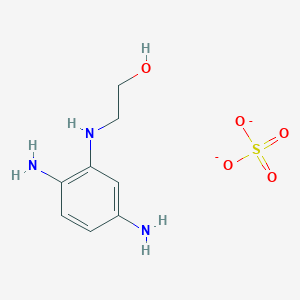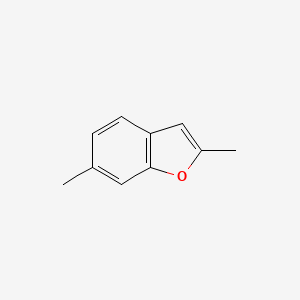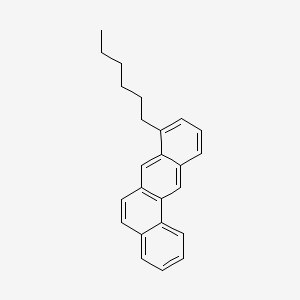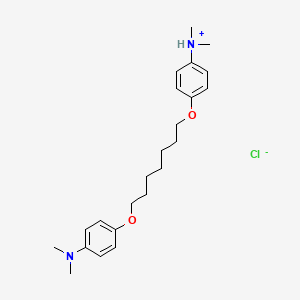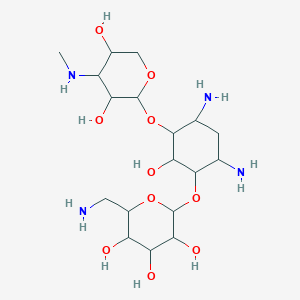
Gentamicin A3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gentamicin A3 is a component of the gentamicin complex, which is an aminoglycoside antibiotic produced by the bacterium Micromonospora purpurea. Gentamicin is widely used to treat serious infections caused by both gram-negative and gram-positive bacteria. This compound, along with other components like Gentamicin C1, C1a, and C2, contributes to the antibiotic’s overall efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gentamicin A3 is typically isolated from the fermentation broth of Micromonospora purpurea. The fermentation process involves culturing the bacterium under specific conditions that promote the production of gentamicin. The isolation process includes several steps such as filtration, extraction, and purification using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .
Industrial Production Methods
Industrial production of gentamicin involves large-scale fermentation of Micromonospora purpurea. The fermentation broth is subjected to downstream processing, which includes cell separation, extraction, and purification to isolate gentamicin components, including this compound. Advanced techniques like ultrafiltration and ion-exchange chromatography are often employed to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Gentamicin A3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at specific positions on the gentamicin molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents
Major Products Formed
The major products formed from these reactions include various gentamicin derivatives that may have altered antibacterial properties. These derivatives are often studied for their potential to overcome antibiotic resistance .
Wissenschaftliche Forschungsanwendungen
Gentamicin A3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study aminoglycoside antibiotics and their interactions with bacterial ribosomes.
Biology: Employed in studies investigating bacterial protein synthesis and mechanisms of antibiotic resistance.
Medicine: Used in the development of new antibiotics and in clinical research to treat severe bacterial infections.
Industry: Applied in the production of gentamicin-based formulations for pharmaceutical use .
Wirkmechanismus
Gentamicin A3 exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with protein synthesis by causing misreading of the genetic code and inhibiting translocation. The primary molecular targets are the ribosomal RNA and specific proteins involved in the translation process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Gentamicin C1
- Gentamicin C1a
- Gentamicin C2
- Sisomicin
- Garamine
Comparison
Gentamicin A3 is unique due to its specific structure and the presence of distinct functional groups that contribute to its antibacterial activity. Compared to other gentamicin components, this compound may exhibit different binding affinities and efficacies against various bacterial strains. Its unique properties make it a valuable component in the gentamicin complex .
Eigenschaften
CAS-Nummer |
55715-67-8 |
|---|---|
Molekularformel |
C18H36N4O10 |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
2-(aminomethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C18H36N4O10/c1-22-9-7(23)4-29-17(11(9)25)31-15-5(20)2-6(21)16(14(15)28)32-18-13(27)12(26)10(24)8(3-19)30-18/h5-18,22-28H,2-4,19-21H2,1H3 |
InChI-Schlüssel |
BDTQHFBWYNCGHN-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



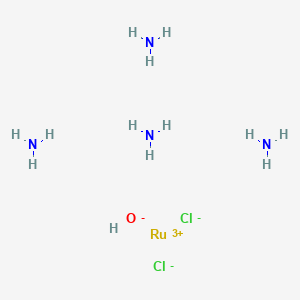
![Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt](/img/structure/B13755525.png)
